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Compound Name: (-)-Hinokiresinol

Cat. No.: B231807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant interest in the

scientific community for its diverse pharmacological activities. This guide provides a

comparative analysis of the published research on (-)-Hinokiresinol, focusing on the

reproducibility of its synthesis and key biological effects. We present a summary of quantitative

data, detailed experimental protocols, and visual representations of the underlying scientific

concepts to offer a clear and objective overview for researchers in drug discovery and

development.

Synthetic Approaches: A Look at the
Enantioselective Synthesis of a Key Derivative
While a direct enantioselective total synthesis of (-)-Hinokiresinol is not extensively detailed in

the reviewed literature, a notable study by Muraoka et al. outlines a facile enantioselective

synthesis of its di-O-methyl ether, a closely related derivative. This synthesis provides valuable

insights into the stereocontrolled construction of the hinokiresinol scaffold.

Key Synthetic Strategy:

The synthesis commences with the Grignard addition of vinylmagnesium bromide to a chiral

aldimine, yielding a homochiral vinyl aldehyde with high enantiomeric excess (>95% ee). A

subsequent Grignard reaction followed by Sharpless asymmetric dihydroxylation establishes
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the desired stereochemistry. Dehydration of the resulting vinyl alcohols ultimately affords the

target compound, (+)-Di-O-methylhinokiresinol.[1]

Experimental Workflow for the Synthesis of (+)-Di-O-methylhinokiresinol:

Starting Materials

Key Intermediates Final Product
Chiral Aldimine

Homochiral Vinyl Aldehyde
(>95% ee)

Grignard Addition

Vinylmagnesium Bromide

Diastereoisomeric Vinyl Alcohols

Second Grignard Reaction
(4-methoxyphenylmagnesium bromide) Triol with Desired StereochemistrySharpless Asymmetric Dihydroxylation (+)-Di-O-methylhinokiresinolDehydration

Click to download full resolution via product page

Caption: Enantioselective synthesis of (+)-Di-O-methylhinokiresinol.

Comparative Analysis of Biological Activities
(-)-Hinokiresinol, also referred to as (-)-Nyasol or cis-hinokiresinol, has been investigated for

several biological activities. Here, we compare the findings from different studies on its anti-

inflammatory and estrogen-like effects.

Anti-Inflammatory Activity
Multiple studies have explored the anti-inflammatory properties of (-)-Hinokiresinol, primarily

focusing on its ability to inhibit the production of inflammatory mediators in lipopolysaccharide

(LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Quantitative Data on Anti-Inflammatory Effects:
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Compound Cell Line Assay
Reported
Activity

Reference

(-)-Nyasol RAW 264.7 PGE2 Production

Significant

inhibition at > 1

µM

Kim et al.,

2009[2]

(-)-Nyasol RAW 264.7 NO Production

Significant

inhibition at > 1

µM

Kim et al.,

2009[2]

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells

This protocol is based on the methodology described by Kim et al. (2009).

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, penicillin

(100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

Treatment: Cells are seeded in 96-well plates and pre-incubated for 18 hours. Subsequently,

the cells are treated with various concentrations of (-)-Hinokiresinol and stimulated with

LPS (1 µg/mL) for 24 hours.

Nitrite Quantification: The production of nitric oxide (NO) is determined by measuring the

accumulation of nitrite in the culture supernatant using the Griess reagent.

Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is

calculated from a standard curve. The inhibitory activity is expressed as the percentage of

NO production compared to the LPS-treated control.

Signaling Pathway of LPS-Induced Inflammation:
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Caption: LPS-induced pro-inflammatory signaling cascade.
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Estrogen-like Activity
The estrogenic potential of hinokiresinol and its isomers has been evaluated, with studies

highlighting significant differences in activity based on stereochemistry.

Quantitative Data on Estrogenic Effects:

A study by Minami et al. (2000) investigated the estrogen receptor binding affinity of various

hinokiresinol isomers.[3]

Compound Assay Reported IC50

(3S)-cis-Hinokiresinol Estrogen Receptor Binding 60 nM

(3R)-cis-Hinokiresinol Estrogen Receptor Binding 400 nM

trans-Hinokiresinol Estrogen Receptor Binding > 1000 nM

Genistein (Reference) Estrogen Receptor Binding ~600 nM

The study also demonstrated that cis- and trans-hinokiresinol stimulate the proliferation of

estrogen-dependent T47D breast cancer cells, and this effect is blocked by an estrogen

antagonist, indicating they act as estrogen agonists.[3]

Experimental Protocol: Estrogen Receptor Binding Assay

This protocol is a generalized representation based on the principles described in the cited

literature.

Receptor Preparation: Uterine cytosol from estrogen-receptive animals is prepared as a

source of estrogen receptors.

Competitive Binding: A constant amount of radiolabeled estradiol ([³H]E2) is incubated with

the receptor preparation in the presence of increasing concentrations of the test compound

(hinokiresinol isomers).

Separation of Bound and Free Ligand: Unbound ligand is removed, typically by charcoal-

dextran treatment.
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Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of [³H]E2 (IC50) is determined.

Logical Relationship of Estrogenic Activity:

Hinokiresinol Isomers Estrogen Receptor (ER)Binds to Estrogen Response Element (ERE)Binds to Gene ExpressionRegulates Cell ProliferationLeads to

Click to download full resolution via product page

Caption: Mechanism of estrogen-like activity of hinokiresinol.

Reproducibility and Future Directions
The available literature provides a foundational understanding of the synthesis and biological

activities of (-)-Hinokiresinol. However, to enhance the reproducibility of this research, several

aspects should be considered for future studies:

Standardized Protocols: The use of standardized and comprehensively reported

experimental protocols is crucial for allowing other researchers to replicate the findings

accurately.

Multiple Data Points: For biological assays, reporting data from multiple independent

experiments and including appropriate statistical analysis will increase confidence in the

results.

Direct Comparative Studies: Head-to-head comparisons of different synthetic routes and

biological activities of various isomers in the same study would provide more robust and

directly comparable data.

Complete Synthetic Details: Publication of detailed, step-by-step total synthesis protocols for

(-)-Hinokiresinol, including yields and characterization data for all intermediates, is essential

for the scientific community.
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In conclusion, while the published research on (-)-Hinokiresinol demonstrates its potential as

a pharmacologically active compound, a more rigorous and standardized approach to reporting

synthetic and biological data will be instrumental in advancing its development as a potential

therapeutic agent. This guide serves as a starting point for researchers to critically evaluate the

existing literature and design future studies that will contribute to a more complete and

reproducible understanding of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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